

Spectroscopic Analysis of DL-Lysine Hydrochloride by NMR: A Technical Guide

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Compound of Interest

Compound Name: *Lysine hydrochloride, DL-*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of DL-Lysine hydrochloride. The document details experimental protocols, presents quantitative ^1H and ^{13}C NMR data, and illustrates key structural and procedural information through diagrams, serving as a vital resource for professionals in research and drug development.

Introduction

DL-Lysine hydrochloride is a racemic mixture of the essential amino acid lysine, supplied as a hydrochloride salt to improve its stability and solubility. As a fundamental building block in numerous biological processes and a common component in pharmaceutical formulations, detailed structural elucidation and purity assessment are critical. NMR spectroscopy is a powerful analytical technique for providing precise information on the molecular structure and environment of the lysine molecule. This guide focuses on the application of ^1H and ^{13}C NMR for the characterization of DL-Lysine hydrochloride.

Chemical Structure of DL-Lysine Hydrochloride

The chemical structure of DL-Lysine hydrochloride, protonated at the amino groups in an acidic aqueous solution, is a key determinant of its NMR spectrum. The numbering convention used for the carbon and proton assignments in the subsequent sections is illustrated below.

Figure 1: Chemical Structure of DL-Lysine Hydrochloride

Experimental Protocols

A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra. The following sections detail the recommended methodology for the NMR analysis of DL-Lysine hydrochloride.

Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of DL-Lysine hydrochloride for ^1H NMR and 50-100 mg for ^{13}C NMR analysis.
- **Solvent Selection:** Deuterium oxide (D_2O) is the recommended solvent due to the high solubility of DL-Lysine hydrochloride and to avoid the large residual solvent signal of water in ^1H NMR.
- **Dissolution:** Dissolve the weighed sample in 0.6-0.7 mL of D_2O in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred, filtering if necessary.
- **Internal Standard:** For precise chemical shift referencing, an internal standard can be used. However, for routine analysis, the residual HDO signal can be used as a reference.

NMR Data Acquisition

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- ^1H NMR Parameters:
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - **Number of Scans:** 16 to 64 scans are typically sufficient.
 - **Relaxation Delay (d1):** 1-2 seconds.
 - **Acquisition Time:** 2-4 seconds.

- Spectral Width: A sweep width of 12-16 ppm is appropriate.
- ^{13}C NMR Parameters:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Number of Scans: 1024 to 4096 scans are generally required to achieve a good signal-to-noise ratio.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: A sweep width of 200-240 ppm is standard.

Data Presentation

The following tables summarize the quantitative ^1H and ^{13}C NMR data for DL-Lysine hydrochloride recorded in D_2O . Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

^1H NMR Spectral Data

Proton Assignment	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz
$\text{H}\alpha$ (C2-H)	~3.77	Triplet (t)	~6.1
$\text{H}\epsilon$ (C6-H ₂)	~3.03	Triplet (t)	~7.6
$\text{H}\beta$ (C3-H ₂)	~1.91	Multiplet (m)	-
$\text{H}\delta$ (C5-H ₂)	~1.73	Multiplet (m)	-
$\text{H}\gamma$ (C4-H ₂)	~1.49	Multiplet (m)	-

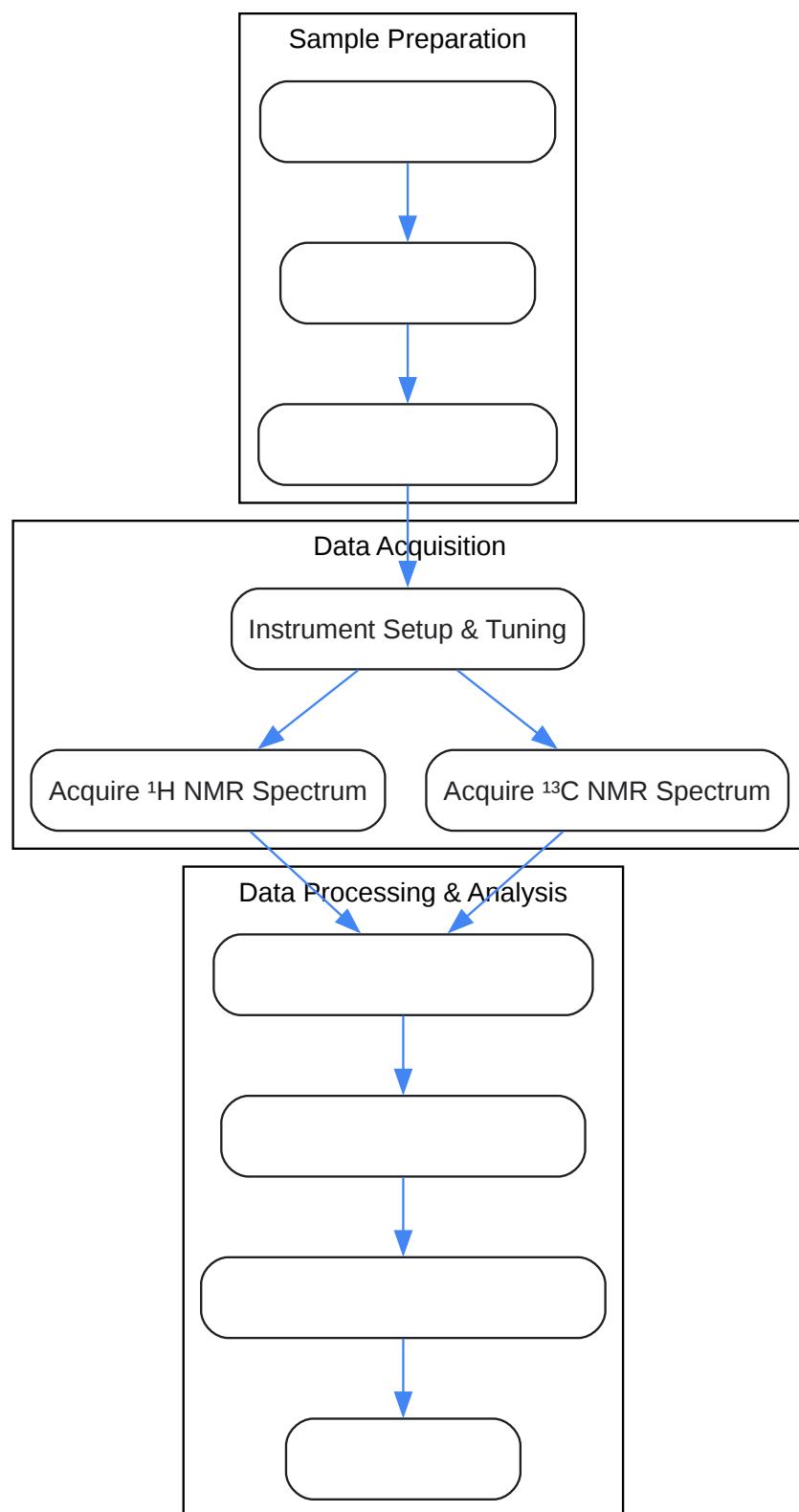
Note: The chemical shifts and coupling constants can vary slightly depending on the sample concentration, pH, and instrument.

¹³C NMR Spectral Data

Carbon Assignment	Chemical Shift (δ) / ppm
C1 (COOH)	~174.5
C2 (α -CH)	~55.8
C6 (ε -CH ₂)	~40.1
C4 (γ -CH ₂)	~31.0
C5 (δ -CH ₂)	~27.2
C3 (β -CH ₂)	~22.5

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final data analysis is a critical aspect of ensuring data integrity and quality.

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